molecular formula C10H10O3 B2967365 2,2-Dimethylbenzo[d][1,3]dioxole-4-carbaldehyde CAS No. 134817-17-7

2,2-Dimethylbenzo[d][1,3]dioxole-4-carbaldehyde

Cat. No.: B2967365
CAS No.: 134817-17-7
M. Wt: 178.187
InChI Key: RMOKRPOMUJFXSE-UHFFFAOYSA-N
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Description

2,2-Dimethylbenzo[d][1,3]dioxole-4-carbaldehyde is an organic compound with the molecular formula C10H10O3 It is a derivative of benzo[d][1,3]dioxole, featuring two methyl groups at the 2-position and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylbenzo[d][1,3]dioxole-4-carbaldehyde typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with acetone in the presence of an acid catalyst.

    Introduction of the aldehyde group: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where the benzo[d][1,3]dioxole derivative is treated with a formylating agent like DMF and POCl3.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylbenzo[d][1,3]dioxole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 2,2-Dimethylbenzo[d][1,3]dioxole-4-carboxylic acid.

    Reduction: 2,2-Dimethylbenzo[d][1,3]dioxole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,2-Dimethylbenzo[d][1,3]dioxole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethylbenzo[d][1,3]dioxole-4-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The compound can also undergo oxidation and reduction reactions, which are important in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2,2-Dimethylbenzo[d]

Properties

IUPAC Name

2,2-dimethyl-1,3-benzodioxole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10(2)12-8-5-3-4-7(6-11)9(8)13-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOKRPOMUJFXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134817-17-7
Record name 2,2-dimethyl-1,3-dioxaindane-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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